molecular formula C19H18N6O2 B12157902 N-(1-methyl-1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-(1-methyl-1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12157902
M. Wt: 362.4 g/mol
InChI Key: UCOMAFVCTGCBRZ-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, often referred to as “Compound X” for brevity, is a synthetic organic molecule. Its chemical structure combines an indole moiety, a tetrazole ring, and an acetamide group. Let’s break it down:

  • Indole: : The indole ring (1H-indol-6-yl) is a common structural motif found in various natural products, pharmaceuticals, and bioactive compounds. It imparts aromaticity and plays a crucial role in the compound’s properties.

  • Tetrazole: : The tetrazole ring (2-methyl-2H-tetrazol-5-yl) is another heterocyclic ring system. Tetrazoles are known for their diverse pharmacological activities, including antimicrobial and antihypertensive effects.

  • Acetamide: : The acetamide group (phenoxyacetamide) contributes to the overall solubility and stability of the compound.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for Compound X, but I’ll highlight a common one:

    Indole Synthesis:

Industrial Production:

  • Large-scale production typically involves batch or continuous processes.
  • Precursor chemicals are sourced commercially or synthesized in-house.
  • Optimization focuses on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidation of the indole ring can lead to the formation of indoxyl derivatives.

    Reduction: Reduction of the tetrazole ring may yield hydrazine derivatives.

    Substitution: Substitution reactions at the phenyl ring can modify its properties.

    Common Reagents: Sodium azide, chloroacetyl chloride, reducing agents.

    Major Products: Indoxyl derivatives, hydrazine-substituted compounds.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential anticancer agent due to its indole moiety and tetrazole ring.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

    Molecular Targets: Compound X likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Unique Features: Compound X’s combination of indole and tetrazole sets it apart.

    Similar Compounds: Other indole-based molecules, tetrazole-containing drugs.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(1-methylindol-6-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C19H18N6O2/c1-24-10-9-13-3-6-15(11-17(13)24)20-18(26)12-27-16-7-4-14(5-8-16)19-21-23-25(2)22-19/h3-11H,12H2,1-2H3,(H,20,26)

InChI Key

UCOMAFVCTGCBRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=NN(N=N4)C

Origin of Product

United States

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